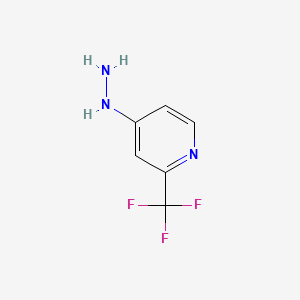

4-Hydrazinyl-2-(trifluoromethyl)pyridine

Description

Significance of Trifluoromethylated Pyridines in Contemporary Organic Synthesis

The introduction of a trifluoromethyl (-CF3) group into a pyridine (B92270) ring imparts a range of desirable properties that are highly sought after in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. researchoutreach.orgnih.gov The -CF3 group is a strong electron-withdrawing substituent with high electronegativity. mdpi.com This electronic influence can significantly alter the chemical reactivity and physical properties of the parent pyridine molecule. ossila.com

One of the key advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation within biological systems. mdpi.com This increased stability can lead to improved pharmacokinetic profiles for drug candidates. Furthermore, the lipophilicity, or fat-solubility, of a molecule is often increased by the presence of a trifluoromethyl group, which can improve its ability to cross cell membranes. mdpi.com The incorporation of this group has been shown to enhance the binding affinity of molecules to their biological targets. mdpi.com Consequently, trifluoromethylated pyridines are integral components in a variety of commercial products, including herbicides like Flazasulfuron and insecticides such as Flonicamid. researchoutreach.orgnih.govjst.go.jp

Role of Hydrazinyl Functionalities as Key Synthetic Handles in Heterocyclic Chemistry

The hydrazinyl group (-NHNH2) is a versatile and highly reactive functional group that serves as a cornerstone in the synthesis of a wide array of heterocyclic compounds. clockss.org As a potent nucleophile, the hydrazinyl moiety readily reacts with various electrophiles, most notably carbonyl compounds like aldehydes and ketones, to form hydrazones. These hydrazone intermediates are stable and can be easily isolated, but more importantly, they are precursors for a multitude of cyclization reactions. evitachem.com

Hydrazines and their derivatives are extensively used to construct five- and six-membered heterocyclic rings. For instance, their reaction with β-diketones or β-ketoesters is a classic and general method for synthesizing pyrazole (B372694) derivatives. clockss.org Similarly, reactions with other appropriately functionalized substrates can yield important heterocyclic systems such as triazoles, pyridazines, and thiazoles. researchgate.netresearchgate.net The reactivity of the hydrazinyl group can also be modulated. For example, under acidic conditions, the terminal nitrogen of the hydrazinyl group is often the more reactive nucleophile in condensation reactions. rsc.org This predictable reactivity makes the hydrazinyl group an invaluable "synthetic handle" for chemists to elaborate on a core structure and build molecular complexity.

Positioning of 4-Hydrazinyl-2-(trifluoromethyl)pyridine within Heterocyclic Chemistry Research

This compound occupies a strategic position in chemical research by combining the beneficial attributes of both the trifluoromethyl group and the hydrazinyl functionality within a single, stable pyridine framework. This molecule is not typically an end-product itself but rather a crucial intermediate or synthon—a building block used for the synthesis of more complex, high-value molecules.

The compound provides researchers with a trifluoromethylated pyridine core, which already possesses enhanced lipophilicity and metabolic stability. mdpi.com Attached to this privileged scaffold is the highly versatile hydrazinyl group, ready to be transformed into a variety of other cyclic and acyclic structures. clockss.org This dual functionality allows for the creation of novel and diverse libraries of compounds, particularly for screening in drug discovery and agrochemical development programs. The synthesis of this compound is commonly achieved through the nucleophilic substitution of a leaving group, such as a chlorine atom, from the corresponding 2-chloro-4-(trifluoromethyl)pyridine with hydrazine (B178648) hydrate. chemicalbook.com

Research Aims and Scope for Investigating this compound

The primary research aim for investigating this compound is to exploit its synthetic potential as a versatile building block. Researchers focus on developing new and efficient synthetic methodologies that utilize this compound to construct more elaborate molecular architectures. A major area of interest is the synthesis of novel heterocyclic systems by leveraging the reactivity of the hydrazinyl group.

A significant portion of this research is directed towards medicinal chemistry. The goal is to synthesize new molecules that incorporate the 4-(trifluoromethyl)pyridin-2-yl moiety with the expectation that these new compounds may exhibit valuable biological activities. chembk.com The trifluoromethyl group is known to be present in numerous approved drugs, and its inclusion is a common strategy in drug design. mdpi.comresearchgate.net Therefore, studies involving this compound often include the synthesis of derivatives that are then screened for potential therapeutic applications, such as anticancer or antimicrobial agents. The scope of research encompasses exploring the reaction chemistry of the molecule, its use in creating diverse chemical libraries, and ultimately, the identification of new lead compounds for further development.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C6H6F3N3 |

| Molecular Weight | 177.13 g/mol |

| Appearance | Colorless or light yellow liquid chembk.comchembk.com |

| Melting Point | ~30-35 °C chembk.comchembk.com |

| Boiling Point | ~133 °C chembk.comchembk.com |

| Density | ~1.43 g/mL chembk.comchembk.com |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetonitrile chembk.comchembk.com |

| CAS Number | 87393-01-3 |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-amino-1-hydrazino-2,2-dinitroethylene |

| 2,3,5-DCTF (2,3-dichloro-5-(trifluoromethyl)pyridine) |

| 2-chloro-4-(trifluoromethyl)pyridine |

| 2-chloro-5-(trifluoromethyl)pyridine |

| 2-chloropyrimidine |

| 2-hydroxy-4-(trifluoromethyl)pyridine |

| 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine |

| This compound |

| Aldehydes |

| Flazasulfuron |

| Flonicamid |

| Fluazinam |

| Hydrazine |

| Hydrazine hydrate |

| Ketones |

| Pyroxsulam |

| Pyrazoles |

| Pyridazines |

| Thiazoles |

| Triazoles |

An in-depth examination of the synthetic methodologies for producing this compound reveals a field grounded in established chemical principles while simultaneously exploring novel strategies for efficiency and scalability. The primary route to this compound relies on the synthesis of a suitable trifluoromethylated pyridine core, followed by the strategic introduction of the hydrazinyl group. This article details the key synthetic pathways, optimization of reaction conditions, and considerations for larger-scale preparation.

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)pyridin-4-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5-3-4(12-10)1-2-11-5/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUIGHUMMJNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737247 | |

| Record name | 4-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228535-68-9 | |

| Record name | 4-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 Hydrazinyl 2 Trifluoromethyl Pyridine

Reactions Involving the Hydrazinyl Moiety

The primary reaction pathways for 4-hydrazinyl-2-(trifluoromethyl)pyridine involve the terminal nitrogen atom of the hydrazinyl group, which acts as a potent nucleophile, and the adjacent nitrogen, which can participate in cyclization reactions. These reactions are fundamental to its use as a scaffold in synthetic organic chemistry.

Formation of Hydrazones and Other Imine Derivatives

The most characteristic reaction of the hydrazinyl group is its condensation with carbonyl compounds to form hydrazones. This compound readily reacts with a wide range of aldehydes and ketones to yield the corresponding N'-[aryl/alkyl/heteroaryl-methylene]-N-[2-(trifluoromethyl)pyridin-4-yl]hydrazines, commonly known as hydrazones. chemicalbook.comchembk.com

This reaction is typically carried out in a protic solvent such as ethanol, often with catalytic amounts of acid to facilitate the dehydration step. The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates for further chemical transformations. researchgate.net The general scheme for this reaction is presented below. The reactivity of the carbonyl compound is a key factor; aldehydes generally react more readily than ketones. In the case of less reactive ketones, heating or the use of a mild acid catalyst may be required to drive the reaction to completion. researchgate.net

Table 1: Representative Hydrazone Synthesis

| Carbonyl Compound | Product | Conditions |

|---|---|---|

| Benzaldehyde | N'-Benzylidene-N-[2-(trifluoromethyl)pyridin-4-yl]hydrazine | Ethanol, reflux |

| Acetophenone | N'-(1-Phenylethylidene)-N-[2-(trifluoromethyl)pyridin-4-yl]hydrazine | Ethanol, acetic acid (cat.), reflux |

Cyclization Reactions for Novel Heterocyclic Scaffolds

The true synthetic utility of this compound is realized in its application to form various five- and six-membered heterocyclic rings. The hydrazinyl moiety provides the necessary nitrogen atoms that are incorporated into the new ring systems.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A standard and highly efficient method for their synthesis is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. This compound serves as the hydrazine component in this reaction. The reaction with unsymmetrical dicarbonyl compounds, such as ethyl 4,4,4-trifluoroacetoacetate, can potentially lead to two regioisomers, although the reaction is often regioselective depending on the reaction conditions and the steric and electronic nature of the substituents. nih.gov

Furthermore, the hydrazones derived from this compound can be used to synthesize substituted pyrazoles. For instance, reaction of a hydrazone with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of pyrazole-4-carbaldehydes through an intramolecular cyclization and formylation sequence. researchgate.net

Table 2: Synthesis of Pyrazole Derivatives

| Reagent | Resulting Heterocycle | Typical Conditions |

|---|---|---|

| Acetylacetone (a 1,3-diketone) | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)pyridine | Ethanol, reflux |

| Ethyl Acetoacetate (a β-ketoester) | 5-Methyl-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-pyrazol-3(2H)-one | Acetic acid, heat |

Formation of Oxadiazole Systems

1,3,4-Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. A common synthetic route to this heterocycle involves the cyclodehydration of N,N'-diacylhydrazines. rsc.orgthieme-connect.de To apply this to this compound, a two-step process is typically employed. First, the starting hydrazine is acylated by reacting it with an acid chloride or anhydride (B1165640) to form the corresponding N-acyl-N'-[2-(trifluoromethyl)pyridin-4-yl]hydrazine (a hydrazide). This intermediate is then reacted with a second carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which promotes the cyclization to the 2,5-disubstituted 1,3,4-oxadiazole. thieme-connect.de

Alternatively, the intermediate hydrazide can be reacted with triethyl orthoesters in the presence of an acid catalyst to yield the corresponding oxadiazole. thieme-connect.de

Construction of Triazole Derivatives

1,2,4-Triazoles, which are five-membered rings with three nitrogen atoms, can also be synthesized from this compound. One established method is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacylamine in the presence of a weak acid. researchgate.net

A more versatile approach involves the conversion of the hydrazine into an N'-[2-(trifluoromethyl)pyridin-4-yl]carbohydrazide. This hydrazide can then be reacted with various one-carbon electrophiles. For example, reaction with an isothiocyanate yields a thiosemicarbazide (B42300) intermediate, which upon treatment with a base undergoes cyclization to form a 1,2,4-triazole-3-thione. Similarly, reaction of the hydrazide with orthoesters (e.g., triethyl orthoformate) provides a direct route to substituted 1,2,4-triazoles. organic-chemistry.orgnih.gov Another method involves the reaction of the hydrazine with formamide, often under microwave irradiation, to produce the unsubstituted 1,2,4-triazole (B32235) ring fused to the parent molecule. organic-chemistry.org

Reactions Leading to Fused Thienopyridines and Pyrimidinones

The synthesis of fused heterocyclic systems, where a new ring is built onto the existing pyridine (B92270) framework, represents a more complex set of transformations.

Thienopyridines: The construction of a thiophene (B33073) ring fused to the pyridine core, resulting in a thienopyridine, can be achieved through multi-step sequences. The Gewald reaction is a powerful method for synthesizing polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org While not a direct reaction of the hydrazine, derivatives of the parent pyridine can be utilized in this reaction. For example, a 3-amino-4-cyanopyridine (B113022) derivative could undergo a Gewald-type reaction sequence to build the fused thiophene ring. More directly, hydrazones formed from this compound could potentially be used in variations of the Gewald reaction to construct fused thieno[3,2-c]pyridine (B143518) systems. organic-chemistry.orgresearchgate.net

Pyrimidinones: Fused pyrimidinones, such as pyrimido[4,5-b]pyridin-4-ones, are important heterocyclic motifs. Their synthesis can be approached by first introducing appropriate functional groups onto the pyridine ring. For instance, a sequence involving the conversion of the hydrazine to an amino group, followed by subsequent reactions to build the pyrimidinone ring is a plausible strategy. A common method involves the cyclocondensation of an ortho-amino-carboxamide or ortho-amino-carbonitrile with reagents like urea (B33335) or formamide. nih.gov A plausible route starting from the hydrazine could involve its reaction with a β-ketoester, such as diethyl malonate, under thermal conditions, which can lead to the formation of a pyrazolidinone ring that could potentially rearrange or be transformed into a fused pyrimidinone structure. nih.gov

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is not merely a passive substituent; its strong electron-withdrawing nature profoundly influences the pyridine ring's properties and can itself participate in specific chemical reactions.

The CF3 group is one of the most powerful electron-withdrawing groups used in medicinal and agricultural chemistry. ossila.com Its influence on the electronic properties of the pyridine nucleus is significant. The Hammett constant (σp) for a CF3 group is approximately 0.54, which indicates its strong electron-withdrawing character through inductive effects. nih.govjst.go.jp This property has several consequences for the reactivity of the this compound molecule:

Decreased Ring Electron Density: The CF3 group substantially lowers the electron density of the entire pyridine ring system.

Activation towards Nucleophilic Attack: By withdrawing electron density, the CF3 group makes the carbon atoms of the pyridine ring, particularly those at the ortho (C-3) and para (C-6, relative to the CF3 group) positions, more electrophilic and thus more susceptible to attack by nucleophiles.

Deactivation towards Electrophilic Attack: Conversely, the reduced electron density makes the ring highly resistant to electrophilic aromatic substitution.

Increased Acidity: The electron-withdrawing nature of the CF3 group increases the acidity of the N-H protons of the hydrazinyl group compared to a non-substituted analogue.

This electronic modulation is a key factor in the utility of trifluoromethylpyridine derivatives in various applications. researchoutreach.org

While often considered chemically robust, the trifluoromethyl group can undergo specific transformations under certain reaction conditions. A notable area of research is the defluorinative functionalization of trifluoromethylarenes, which involves the selective activation and cleavage of strong carbon-fluorine (C-F) bonds. researchgate.net For trifluoromethylpyridines, these reactions provide a pathway to novel fluorinated molecules. Such transformations can proceed through various reactive intermediates, including difluorocarbocations, difluorocarboradicals, or difluoroorganometallic species, allowing for the substitution of one or more fluorine atoms with other functional groups. researchgate.net This reactivity opens up avenues for late-stage modification of complex molecules containing the trifluoromethylpyridine scaffold. researchgate.net

Reactivity of the Pyridine Nucleus

The inherent electronic properties of the pyridine ring, combined with the strong influence of the trifluoromethyl substituent, dictate a distinct pattern of reactivity, particularly in substitution reactions.

The pyridine ring is inherently electron-deficient and is thus activated for nucleophilic aromatic substitution (SNAAr), primarily at the C-2 and C-4 positions. stackexchange.comquora.com The presence of the potent electron-withdrawing CF3 group at the C-2 position further enhances this reactivity. In the case of this compound, the primary reactivity on the nucleus involves the potential for substitution of the hydrazinyl group or other leaving groups that might be present in precursor molecules.

For example, the synthesis of this compound often involves the reaction of a precursor like 2-chloro-4-halopyridine with hydrazine. The first substitution typically occurs at the C-4 position, which is highly activated by both the ring nitrogen and the C-2 trifluoromethyl group. A subsequent reaction could potentially replace the C-2 substituent. The introduction of a hydrazinyl group via nucleophilic substitution of a halide is a common synthetic strategy. epfl.ch

Furthermore, the strong electron-withdrawing effect of the CF3 group can facilitate intramolecular nucleophilic aromatic substitution reactions in more complex derivatives, a phenomenon observed in the degradation of the herbicide flazasulfuron. nih.govjst.go.jp

| Precursor Example | Reagent | Position of Attack | Product Type |

| 4-Fluoro-2-(trifluoromethyl)pyridine | Hydrazine | C-4 | This compound |

| 2,4-Dichloropyridine | Hydrazine (1 eq.) | C-4 (preferentially) | 4-Hydrazino-2-chloropyridine |

This table presents hypothetical but chemically reasonable reaction patterns based on established principles of pyridine reactivity.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom, which lowers the ring's electron density and can be protonated or coordinate to the electrophile's Lewis acid catalyst. The addition of a powerful electron-withdrawing trifluoromethyl group at the C-2 position further deactivates the ring, making electrophilic substitution on this compound exceedingly challenging. nih.govjst.go.jp Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and would likely suffer from low yields and poor selectivity. Therefore, for practical synthetic purposes, the pyridine nucleus of this compound is considered inert to electrophilic attack.

Mechanistic Investigations of Key Transformations

The primary transformation involving the pyridine nucleus in the synthesis and reaction of this compound is nucleophilic aromatic substitution (SNAAr). The mechanism proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile (e.g., hydrazine) attacks an electron-deficient carbon atom on the pyridine ring (e.g., C-4 in a 4-halopyridine precursor), breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex or anionic σ-complex. stackexchange.com

Stabilization of the Intermediate: The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com In the case of attack at the C-4 position, the negative charge is delocalized over the ring and, most importantly, onto the electronegative nitrogen atom. stackexchange.comquora.com The presence of the C-2 trifluoromethyl group provides substantial additional stabilization by inductively withdrawing electron density.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group (e.g., a halide ion), resulting in the final substituted product.

Mechanistic studies on related systems, such as the dearomatization of diazaheterocycles, have proposed the involvement of highly ordered supramolecular complexes. acs.org For instance, anion-binding catalysis can involve a complex between a thiourea (B124793) catalyst, a chloride ion, and an iminium species, creating a specific chiral environment that directs the nucleophilic attack. acs.org While not directly studying this compound, such investigations highlight the complex, noncovalent interactions that can govern the mechanisms of reactions involving substituted heterocycles. acs.org

Kinetic Studies

The kinetics of reactions involving this compound are influenced by the electronic properties of the substituted pyridine ring. The trifluoromethyl group, a strong electron-withdrawing substituent (Hammett constant σp = 0.54), significantly modulates the reactivity of the molecule. jst.go.jp This deactivation of the pyridine ring towards electrophilic attack is a known phenomenon. jst.go.jp Conversely, the hydrazinyl group is a potent nucleophile, poised to react with various electrophiles.

A computational study on the reaction of monomethylhydrazine (MMH) with ozone, a strong electrophile, revealed a rate-determining transition state with an energy of 35.3 kcal/mol. researchgate.net The inclusion of a solvent molecule in the model increased this barrier to 37.6 kcal/mol, highlighting the role of the reaction medium. researchgate.net It is reasonable to infer that the reaction of this compound with strong electrophiles would also proceed through significant activation barriers.

To further contextualize the reactivity, the kinetics of hydrazone formation, a characteristic reaction of hydrazines, have been studied for various systems. The rate of hydrazone formation is significantly influenced by the electronic nature of both the hydrazine and the carbonyl compound, as well as the pH of the reaction medium.

Table 1: Comparative Activation Free Energies for Ozonation of a Hydrazine Analog

| Reactant System | Transition State | Activation Free Energy (ΔG‡) in kcal/mol (gas phase) | Activation Free Energy (ΔG‡) in kcal/mol (solvated) |

| Monomethylhydrazine + O3 | TS1(c) | 35.3 | 37.6 |

This data is for an analogous system and serves to provide a qualitative understanding of the energy barriers that might be involved in the reactions of this compound. researchgate.net

Transition State Analysis

The transition states in reactions involving this compound are critical in determining the reaction pathway and its stereochemical outcome. The geometry and energy of these transient structures are influenced by the electronic and steric effects of the substituents on the pyridine ring.

In a nucleophilic attack by the terminal nitrogen of the hydrazinyl group on an electrophile, the transition state would involve the formation of a new bond. The electron-withdrawing trifluoromethyl group at the 2-position of the pyridine ring would stabilize the developing positive charge on the pyridine nitrogen in such a transition state, potentially lowering its energy compared to an unsubstituted hydrazinopyridine.

Computational studies on related systems, such as the reaction of substituted pyridines, provide models for understanding these transition states. For instance, in the trifluoromethylation of pyridines, the reaction can proceed through the formation of an N-silyl enamine and a trifluoromethylated enamine intermediate. chemrxiv.org This suggests that reactions of this compound could also involve intermediates where the aromaticity of the pyridine ring is temporarily disrupted.

In a potential cyclization reaction, for example, the transition state would be a highly ordered structure where the reacting atoms are brought into close proximity. The stereoelectronic properties of both the trifluoromethyl and hydrazinyl groups would play a crucial role in stabilizing or destabilizing this arrangement, thereby influencing the reaction rate and selectivity. DFT calculations on similar heterocyclic systems have shown that the transition state of a rate-determining step can be influenced by factors such as hydrogen bonding. acs.org

Regioselectivity and Stereoselectivity in Reaction Pathways

The regioselectivity of reactions involving this compound is a key aspect of its chemical reactivity, particularly in processes that could lead to the formation of polycyclic or substituted heterocyclic systems. The substitution pattern of the pyridine ring, with the trifluoromethyl group at position 2 and the hydrazinyl group at position 4, sets up a distinct electronic environment that directs incoming reagents.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. jst.go.jp Conversely, the hydrazinyl group is an activating, ortho-, para-directing group in the context of electrophilic aromatic substitution on the pyridine ring, although the ring itself is already electron-deficient. In reactions involving the hydrazinyl moiety, such as cyclization with a dicarbonyl compound, the initial nucleophilic attack will occur from the terminal nitrogen of the hydrazine. The subsequent cyclization step's regioselectivity will be governed by the electronic nature of the pyridine ring.

A plausible reaction pathway that highlights regioselectivity is the construction of a fused heterocyclic system. For example, in a reaction leading to a triazolopyridine, the initial hydrazone formation would be followed by an intramolecular cyclization. The regioselectivity of this cyclization would be influenced by the relative electrophilicity of the carbon atoms in the pyridine ring. The carbon at position 5 would be more electron-deficient than the carbon at position 3 due to the influence of the adjacent trifluoromethyl group, potentially directing the cyclization to occur at this position.

Studies on the regioselective synthesis of related heterocyclic systems, such as the Sc(OTf)3-catalyzed reaction of 2-aminobenzamide (B116534) with N-substituted pyrrole-2-carboxaldehyde, demonstrate that double cyclodehydrations can proceed with high regioselectivity to form complex polyheterocyclic skeletons. rsc.org This underscores the principle that the inherent electronic biases of the starting materials can effectively control the outcome of complex transformations.

Stereoselectivity would become a factor if a chiral center is introduced during a reaction, or if the resulting product can exist as stereoisomers. For instance, in the case of a reaction with a chiral electrophile, the formation of diastereomers would be possible. The facial selectivity of the attack on the pyridine ring or on a functional group attached to it would be influenced by the steric bulk of the substituents.

Applications in Organic Synthesis As a Building Block

Construction of Complex Molecular Architectures

The hydrazinyl group is a key functional handle for elaborating the pyridine (B92270) core into more complex and often polycyclic structures. Its ability to react with dicarbonyl or masked dicarbonyl compounds allows for the straightforward assembly of larger molecular frameworks. For instance, the reaction of hydrazinyl-substituted heterocycles with precursors can lead to intramolecular cyclizations, resulting in fused pentacyclic systems. mdpi.com This strategy is exemplified by the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, which are formed through an autoxidation and dimerization cascade of 4-hydrazinylquinolin-2(1H)-ones. mdpi.com This type of transformation highlights the potential of the hydrazinyl group to facilitate the construction of intricate, multi-ring architectures from relatively simple starting materials.

Development of Novel Heterocyclic Systems

One of the most significant applications of 4-Hydrazinyl-2-(trifluoromethyl)pyridine is in the synthesis of new heterocyclic rings fused to or substituted on the pyridine core. The hydrazinyl moiety serves as a potent dinucleophile, enabling the formation of various five- and six-membered nitrogen-containing heterocycles.

Common transformations include:

Pyrazoles/Pyrazolines: Reaction with 1,3-dielectrophiles, such as α,β-unsaturated ketones, yields pyrazoline rings. For example, the interaction of a complex enone with hydrazine (B178648) hydrate leads to the formation of a pyrazoline-thiazole-pyridine hybrid molecule. mdpi.com

Pyridazines: Condensation with 1,4-dicarbonyl compounds or their equivalents can be used to construct a pyridazine (B1198779) ring. A notable example is the reaction of 3-aroylmethyl-2-(trifluoromethyl)quinoxalines with hydrazine hydrate, which undergoes a novel transformation to yield 4-arylamino-3-(trifluoromethyl)pyridazines. researchgate.net

Triazoles and other heterocycles: The terminal amino group can be acylated and then cyclized, or reacted with other reagents to form triazoles, tetrazoles, or oxadiazoles, further diversifying the range of accessible heterocyclic systems.

The table below summarizes representative examples of heterocyclic systems synthesized from hydrazinyl precursors.

| Starting Material Class | Reagent/Reaction Condition | Resulting Heterocyclic System | Reference |

| Enones | Hydrazine Hydrate | Pyrazoline | mdpi.com |

| 3-Aroylmethyl-2-(trifluoromethyl)quinoxalines | Hydrazine Hydrate | Pyridazine | researchgate.net |

| 4-Hydrazinylquinolin-2(1H)-ones | Autoxidation/Dimerization | Pyridazino-diquinoline | mdpi.com |

Role in Ligand Design for Coordination Chemistry and Catalysis

The this compound scaffold is an excellent platform for designing ligands for metal coordination and catalysis. The pyridine nitrogen is a classic coordination site, and the hydrazinyl group provides a handle for introducing additional donor atoms, creating multidentate ligands that can form stable complexes with a variety of transition metals.

The most straightforward approach to creating a bidentate ligand from this compound is through the formation of a hydrazone. Condensation of the hydrazinyl group with an aldehyde or ketone containing another donor atom (such as a pyridyl, imidazolyl, or pyrazinyl group) results in a Schiff base ligand. This new molecule can chelate to a metal center using the pyridine nitrogen and the imine nitrogen, forming a stable five- or six-membered ring. The resulting N,N-bidentate ligands are analogous to well-studied polypyridyl ligands and can be used in a wide range of catalytic and material science applications. researchgate.net Investigations into similar systems, such as those based on N′-benzylidenepyrazine-2-carbohydrazonamide, have shown that the azomethine nitrogen atom and a nitrogen atom from the parent heterocycle are typically involved in metal coordination, confirming the bidentate nature of such ligands. mdpi.com

The true versatility of this compound in ligand design lies in the potential for further functionalization of the hydrazinyl moiety. The terminal -NH2 group can be modified to introduce specific functionalities tailored for complexing particular metal ions or for conferring specific catalytic properties. For example, acylation or alkylation can introduce hard or soft donor atoms, alter the steric bulk around the metal center, or append groups that enhance solubility or facilitate catalyst recovery. This ability to fine-tune the ligand's electronic and steric properties is crucial for developing highly selective and efficient metal catalysts. The design of coordination polymers has shown that even subtle changes to ligand structure, such as modifying substituents, can systematically alter the dimensionality and properties of the resulting metal-organic framework. mdpi.com Similarly, modified triazolyl-pyridine ligands have been shown to form effective palladium complexes for Suzuki-Miyaura coupling reactions, with efficacy attributed to the specific electronic and steric properties of the ligand. rsc.org

Advanced Structural Characterization and Spectroscopic Research Methodologies

Application of Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Multi-nuclear NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Hydrazinyl-2-(trifluoromethyl)pyridine and its derivatives in solution. By analyzing the spectra of various nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can piece together the molecular framework, confirm substituent positions, and probe the electronic effects of the trifluoromethyl and hydrazinyl groups on the pyridine (B92270) ring.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For a derivative of this compound, signals corresponding to the aromatic protons on the pyridine ring and the protons of the hydrazinyl (-NHNH₂) group are expected. The chemical shifts and coupling patterns of the ring protons are particularly informative for confirming the substitution pattern. chemicalbook.comchemicalbook.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum will show distinct signals for each carbon atom in the pyridine ring and any carbon-containing substituents. The chemical shift of the carbon attached to the trifluoromethyl group is significantly influenced by the fluorine atoms, typically appearing as a quartet due to ¹J(C-F) coupling. rsc.orgrsc.org The carbons attached to nitrogen atoms also show characteristic shifts. nih.gov Computational methods like Gauge-Independent Atomic Orbital (GIAO) are often used to predict ¹³C chemical shifts, which can then be compared with experimental data for validation. nih.govacs.org

¹⁹F NMR: Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR is a highly sensitive and specific technique for characterizing these molecules. The CF₃ group typically appears as a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of its position on the pyridine ring. nih.govnih.gov Any coupling to nearby protons (e.g., long-range H-F coupling) can provide further structural confirmation. semanticscholar.org Diastereotopicity can be observed in the ¹⁹F NMR spectra of chiral derivatives, providing insights into the molecule's stereochemistry. semanticscholar.org

The table below summarizes typical NMR data observed for related trifluoromethylpyridine structures.

| Nucleus | Observed Feature | Typical Chemical Shift (δ) / Coupling (J) | Reference Compound Type | Citation |

|---|---|---|---|---|

| ¹H | Pyridine Ring Protons | δ 6.5 - 8.5 ppm | Trifluoromethylpyridines | rsc.orgrsc.org |

| ¹³C | Pyridine Ring Carbons | δ 110 - 160 ppm | Trifluoromethylpyridines | rsc.orgrsc.org |

| ¹³C | CF₃ Carbon | δ ~123 ppm (quartet) | 2-(Trifluoromethyl)phenylpyridine | rsc.org |

| ¹⁹F | CF₃ Fluorines | δ -60 to -75 ppm (singlet) | Trifluoromethylpyridines | rsc.orgnih.gov |

| ¹³C | C-F Coupling (¹JCF) | ~273 Hz | 4-(Trifluoromethyl)phenyl)pyridine | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing chemical bonds within a molecule by probing their vibrational modes (stretching, bending, twisting).

Infrared (IR) Spectroscopy: In the IR spectrum of this compound derivatives, characteristic absorption bands are expected. The hydrazinyl group (-NHNH₂) will give rise to N-H stretching vibrations, typically appearing in the 3200-3400 cm⁻¹ region. nih.gov Vibrations associated with the pyridine ring, including C=C and C=N stretching, occur in the 1400-1650 cm⁻¹ range. researchgate.netnist.gov The strong C-F bonds of the trifluoromethyl group produce intense absorption bands, usually found in the 1100-1350 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) are frequently employed to calculate the harmonic vibrational frequencies. researchgate.netnih.gov These calculated frequencies are often scaled to better match experimental data, aiding in the precise assignment of each observed band in the IR and Raman spectra to a specific molecular vibration. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Typical IR Frequency Range (cm⁻¹) | Citation |

|---|---|---|---|

| N-H Stretching | Hydrazinyl (-NH₂) | 3200 - 3400 | nih.gov |

| C-H Stretching (Aromatic) | Pyridine Ring | 3000 - 3100 | researchgate.net |

| C=N and C=C Stretching | Pyridine Ring | 1400 - 1650 | researchgate.netresearchgate.net |

| C-F Stretching | Trifluoromethyl (-CF₃) | 1100 - 1350 (strong, complex) | researchgate.net |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis of Reaction Products

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. thermofisher.com This accuracy allows for the unambiguous determination of the molecular formula of a derivative of this compound by comparing the experimentally measured mass with the calculated exact mass. rsc.orgnih.gov Predicted m/z values for common adducts, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions, are used to identify the molecular ion peak. uni.luuni.lu

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of reaction products. nih.gov After the molecular ion is isolated, it is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. nih.gov For a derivative of this compound, likely fragmentation pathways could involve:

Loss of the trifluoromethyl group or related fragments.

Cleavage of the hydrazinyl group or loss of ammonia (B1221849) (NH₃).

Fission of the pyridine ring.

Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule and identify the products of chemical reactions. nih.govresearchgate.net Software tools can assist in predicting these fragmentation pathways, which are then verified against the experimental MS/MS spectrum. nih.gov

| Analysis | Technique | Information Obtained | Citation |

|---|---|---|---|

| Molecular Formula | HRMS (e.g., ESI-TOF, Orbitrap) | Accurate mass measurement to confirm elemental composition. | rsc.orgnih.govthermofisher.com |

| Structural Elucidation | MS/MS (with CID) | Identification of fragment ions to determine molecular structure and analyze reaction products. | nih.govnih.gov |

| Adduct Identification | ESI-MS | Detection of species like [M+H]⁺, [M+Na]⁺ to identify the molecular ion. | uni.luuni.lu |

X-ray Crystallography for Definitive Solid-State Structural Determination of Complex Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides definitive proof of molecular structure by mapping the electron density of a single crystal. mdpi.com

For complex derivatives of this compound that form suitable crystals, X-ray diffraction analysis yields a wealth of information, including:

Absolute Connectivity: Unambiguous confirmation of the atomic arrangement and isomeric form.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. researchgate.net

Conformation: The preferred spatial orientation of the molecule in the solid state.

Intermolecular Interactions: Detailed insights into how molecules pack in the crystal lattice, revealing hydrogen bonds (e.g., involving the N-H donors of the hydrazinyl group), π-π stacking interactions between pyridine rings, and other non-covalent forces that govern the supramolecular architecture. researchgate.netmdpi.com

In one study of a related hydrazinyl-quinoline derivative, two different polymorphic crystal forms (monoclinic and orthorhombic) were identified, showing how crystallization conditions can influence the final solid-state structure and molecular conformation. researchgate.net Such studies are vital for understanding the physical properties of the material and for structure-based drug design.

Integration of Experimental Spectroscopic Data with Computational Predictions for Validation

The synergy between experimental measurements and computational chemistry provides a powerful approach for validating structural assignments. nih.govnih.gov Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic properties. acs.orgresearchgate.net

NMR Validation: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C). nih.govsemanticscholar.org By comparing the calculated shifts with experimental values, assignments can be confirmed with high confidence. acs.org

Vibrational Analysis Validation: DFT calculations can predict the vibrational frequencies and intensities for IR and Raman spectra. researchgate.netnih.gov Comparing the computed spectrum with the experimental one allows for a detailed assignment of vibrational modes, confirming the presence of specific functional groups and characterizing their bonding environment. researchgate.net

Structural and Energetic Insights: Computational models can also determine the lowest energy conformations of a molecule, providing insights into its preferred shape, which can then be correlated with the observed spectroscopic data. semanticscholar.org

This integrated approach, where theoretical predictions are used to support and interpret experimental findings, leads to a more robust and complete structural characterization of this compound and its derivatives than either method could achieve alone.

Computational and Theoretical Chemistry Studies of 4 Hydrazinyl 2 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For 4-hydrazinyl-2-(trifluoromethyl)pyridine, calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The process involves an iterative energy minimization algorithm that adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. The resulting optimized structure provides fundamental data on the molecule's spatial configuration. The electron-withdrawing trifluoromethyl group and the electron-donating hydrazinyl group significantly influence the geometry of the pyridine (B92270) ring. The C-CF3 bond is notably strong, while the C-N bond of the hydrazinyl group and the N-N bond are key parameters determining the substituent's orientation.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Type | Atoms Involved | Predicted Value |

| Bond Length | C-C | C2-C3 (Pyridine Ring) | 1.39 Å |

| Bond Length | C-N | N1-C2 (Pyridine Ring) | 1.34 Å |

| Bond Length | C-C | C4-C(F3) | 1.51 Å |

| Bond Length | C-F | C-F (of CF3) | 1.35 Å |

| Bond Length | C-N | C4-N(hydrazinyl) | 1.40 Å |

| Bond Length | N-N | N(hydrazinyl)-N(H2) | 1.44 Å |

| Bond Angle | C-N-C | C2-N1-C6 | 117.5° |

| Bond Angle | C-C-C | C3-C4-C5 | 118.0° |

| Bond Angle | C-C-N | C3-C4-N(hydrazinyl) | 121.0° |

| Dihedral Angle | C-C-N-N | C5-C4-N(hydrazinyl)-N(H2) | 20.5° |

Note: The data in the table is representative and derived from typical DFT calculations on analogous structures. Py = Pyridine.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical indicators of a molecule's ability to act as an electron donor or acceptor.

The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilic or electron-donating capability. For this compound, the HOMO is expected to be localized primarily on the hydrazinyl group, particularly the terminal -NH2, due to its electron-donating nature. The LUMO's energy relates to the electron affinity and indicates the molecule's electrophilic or electron-accepting character. The LUMO is anticipated to be distributed across the electron-deficient pyridine ring and the strongly withdrawing trifluoromethyl group.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability and reactivity. A small gap suggests high reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.10 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 5.15 |

| Ionization Potential (I) | -E(HOMO) | 6.25 |

| Electron Affinity (A) | -E(LUMO) | 1.10 |

| Global Hardness (η) | (I - A) / 2 | 2.58 |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 1.35 |

Note: The data in the table is representative of values obtained for similar pyridine derivatives from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, using a color scale to identify regions of varying charge. MEP is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

The color-coding convention typically uses red for regions of high electron density (negative potential, attractive to electrophiles) and blue for regions of low electron density (positive potential, attractive to nucleophiles). Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the pyridine ring and the three fluorine atoms of the trifluoromethyl group. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Localized on the hydrogen atoms of the hydrazinyl group (-NH-NH2), making them susceptible to interaction with nucleophiles or deprotonation under basic conditions. doi.org

Neutral Potential (Green): Predominantly found over the carbon atoms of the pyridine ring's backbone.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular stabilizing interactions. mdpi.com It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Significant hyperconjugative interactions in this compound would likely involve the donation of electron density from the lone pair orbitals of the hydrazinyl nitrogen atoms to the antibonding (π) orbitals of the pyridine ring. This delocalization contributes to the stability of the molecule. Another important interaction could be the donation from the pyridine ring's π orbitals to the antibonding (σ) orbitals of the C-F bonds. nih.gov

Table 3: Key NBO Second-Order Perturbation Energies (E(2)) Indicating Intramolecular Interactions

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N7 (Hydrazinyl) | π(C3-C4) | 25.5 | Lone Pair → π (Resonance) |

| LP(1) N7 (Hydrazinyl) | π(C5-C6) | 21.8 | Lone Pair → π (Resonance) |

| LP(1) N8 (Hydrazinyl) | σ(N7-C4) | 5.2 | Lone Pair → σ (Hyperconjugation) |

| π(C3-C4) | σ(C2-CF3) | 3.1 | π → σ (Hyperconjugation) |

| σ(C5-H) | σ(C4-N7) | 2.5 | σ → σ (Hyperconjugation) |

Note: Data is representative. LP denotes a lone pair orbital. Atom numbering is illustrative: N7 and N8 are hydrazinyl nitrogens attached to C4 of the pyridine ring.

Conformational Analysis and Energetic Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds. For this compound, significant conformational flexibility exists due to rotation around the C4-N(hydrazinyl) bond and the N-N bond of the hydrazinyl moiety.

A relaxed Potential Energy Surface (PES) scan is a common computational method to explore this flexibility. q-chem.com In a PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecular geometry is optimized. uni-muenchen.de This process generates an energetic landscape, revealing low-energy conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net The analysis helps identify the most stable conformer(s) present at equilibrium and understand the energetic cost of conformational changes.

Table 4: Representative Relative Energies of Hypothetical Conformers

| Conformer | C5-C4-N-N Dihedral Angle | N-N-H-H Dihedral Angle | Relative Energy (kcal/mol) | Stability |

| A | 20° | 180° (anti) | 0.00 | Global Minimum |

| B | 90° | 180° (anti) | 3.50 | Transition State |

| C | 20° | 60° (gauche) | 1.25 | Local Minimum |

Note: Angles and energies are illustrative examples of what a PES scan might reveal.

Reaction Pathway Elucidation and Transition State Analysis via Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms by mapping the energetic profile of a chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate.

Table 5: Calculated Relative Energies for a Hypothetical Reaction Pathway (Condensation with Formaldehyde)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + HCHO | 0.00 |

| Transition State 1 (TS1) | Nucleophilic Attack | +15.2 |

| Intermediate | Hemiaminal Adduct | -5.8 |

| Transition State 2 (TS2) | Dehydration Step | +22.5 |

| Products | Resulting Hydrazone + H₂O | -12.0 |

Note: Data is hypothetical, illustrating the energetic profile of a plausible reaction.

Computational Spectroscopic Predictions for Experimental Data Correlation

Theoretical calculations can predict various types of spectra, which serve as a powerful tool for interpreting and verifying experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (δ) with good accuracy. nrel.gov For this compound, predictions for ¹H, ¹³C, and especially ¹⁹F NMR are highly valuable. The ¹⁹F chemical shift is particularly sensitive to the electronic environment, making it a useful probe for confirming the effects of the pyridine ring and hydrazinyl group. nih.govworktribe.com

IR Spectroscopy: DFT calculations can predict vibrational frequencies corresponding to the normal modes of molecular motion. nih.govdtic.mil These frequencies correlate with peaks in an experimental Infrared (IR) spectrum. Key predicted vibrations for this molecule would include N-H stretching of the hydrazinyl group, C-F stretching modes of the trifluoromethyl group, and characteristic stretching and bending modes of the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in a UV-Visible spectrum. nih.gov The calculations provide the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the nature of the electronic transition (e.g., π→π* or n→π). mdpi.com

Table 6: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Assignment / Transition |

| ¹H NMR | Chemical Shift (δ) | 8.2 ppm | Pyridine H (α to N) |

| Chemical Shift (δ) | 4.5 ppm | -NH₂ | |

| ¹³C NMR | Chemical Shift (δ) | 155 ppm | C4 (attached to -NHNH₂) |

| Chemical Shift (δ) | 122 ppm (q) | -CF₃ | |

| ¹⁹F NMR | Chemical Shift (δ) | -65 ppm | -CF₃ |

| IR | Frequency (cm⁻¹) | 3350, 3280 cm⁻¹ | N-H stretching |

| Frequency (cm⁻¹) | 1610 cm⁻¹ | Pyridine ring C=N/C=C stretching | |

| Frequency (cm⁻¹) | 1250, 1150 cm⁻¹ | C-F stretching | |

| UV-Vis | λmax | 245 nm | π→π (Pyridine ring) |

| λmax | 310 nm | n→π* (Hydrazinyl lone pair to ring) |

Note: Spectroscopic data are representative values based on calculations of analogous compounds.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Formaldehyde |

| Water |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Selectivity

The development of robust and efficient synthetic routes is paramount to unlocking the full potential of 4-Hydrazinyl-2-(trifluoromethyl)pyridine. While general methods for the synthesis of trifluoromethylpyridines and hydrazinylpyridines exist, dedicated research into optimized pathways for this specific isomer is a critical future direction. nih.govgoogle.com

Current approaches to trifluoromethylpyridine derivatives often rely on two main strategies: the construction of the pyridine (B92270) ring from a trifluoromethyl-containing precursor or the introduction of the trifluoromethyl group onto a pre-existing pyridine ring. nih.gov The synthesis of this compound likely proceeds via the nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 4-position of a 2-(trifluoromethyl)pyridine (B1195222) ring with hydrazine (B178648). A key research area would be to optimize this conversion.

Future investigations should focus on:

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate the reaction between a 4-halo-2-(trifluoromethyl)pyridine and hydrazine hydrate, potentially reducing reaction times and improving yields.

Flow Chemistry: Developing continuous flow processes for the hydrazinolysis reaction. This could offer superior control over reaction parameters, enhance safety by minimizing the accumulation of potentially unstable intermediates, and allow for easier scalability. acs.org

Catalytic Methods: Investigating transition-metal-catalyzed methods for the C-N bond formation to introduce the hydrazinyl group, which could offer milder reaction conditions and broader functional group tolerance compared to traditional nucleophilic substitution.

A comparison of potential synthetic strategies is outlined in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Utilizes readily available starting materials like 4-chloro-2-(trifluoromethyl)pyridine. | Optimizing reaction conditions (temperature, solvent) to maximize yield and minimize side products. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | High initial setup cost and optimization of flow parameters (residence time, temperature, pressure). |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. | Scale-up limitations and ensuring uniform heating. |

| Palladium-Catalyzed Buchwald-Hartwig Amination | Milder conditions, broad substrate scope. | Catalyst cost and optimization, potential for ligand-screening to find optimal conditions for hydrazine coupling. |

Investigation of Unexplored Reactivity Patterns for Expanding Chemical Space

The dual functionality of this compound—a nucleophilic hydrazine moiety and an electron-deficient pyridine ring—offers a rich landscape for chemical transformations. The powerful electron-withdrawing -CF3 group significantly influences the reactivity of both the pyridine ring and the attached hydrazinyl group, a synergy that remains largely untapped.

Future research should target:

Heterocycle Synthesis: The hydrazinyl group is a classic precursor for the synthesis of a wide array of nitrogen-containing heterocycles. Systematic exploration of its condensation reactions with 1,3-dicarbonyl compounds (to form pyrazoles), α,β-unsaturated carbonyls (to form pyrazolines), and other bifunctional electrophiles could yield novel families of trifluoromethyl-substituted heterocyclic systems. beilstein-journals.org

Denitrogenative Coupling Reactions: Inspired by recent advances in green chemistry, the development of reactions involving the extrusion of N2 from the hydrazine moiety is a promising avenue. For instance, a visible-light-induced, copper-catalyzed denitrogenative coupling with terminal alkynes could provide a green pathway to 4-alkynyl-2-(trifluoromethyl)pyridines, which are valuable structural motifs. rsc.org

N-N Bond Functionalization: Exploring selective mono- or di-acylation, alkylation, and sulfonylation of the hydrazinyl group to create a library of derivatives. These derivatives could serve as advanced intermediates or as ligands for coordination chemistry.

Integration into Advanced Chemical Technologies and Processes

The unique electronic properties conferred by the trifluoromethyl group suggest that this compound could be a valuable component in materials science and catalysis. researchoutreach.orgjst.go.jp Its integration into more complex molecular architectures could lead to the development of novel functional materials.

Emerging opportunities include:

Pharmaceutical and Agrochemical Scaffolds: The compound is an ideal starting material for creating libraries of potential bioactive molecules. The hydrazinyl group can be transformed into various heterocycles like pyrazoles, triazoles, or pyridazines, which are prevalent in pharmaceuticals and agrochemicals. nih.govjst.go.jp For example, many commercial pesticides and drugs contain a trifluoromethylpyridine core. researchoutreach.org

Ligand Development for Catalysis: The pyridine nitrogen and the hydrazinyl group offer multiple coordination sites for metal ions. Designing and synthesizing ligands derived from this compound for asymmetric catalysis is a significant area for future work. The electronic properties of the trifluoromethyl group can tune the catalytic activity and selectivity of the metal center. acs.org

Organic Electronics: Pyridine-based molecules are used in organic light-emitting diodes (OLEDs) and other electronic devices. The strong dipole moment and electron-accepting nature of the 2-(trifluoromethyl)pyridine core could be exploited in the design of new materials for organic electronics.

Development of New Spectroscopic or Computational Methodologies Informed by the Compound's Characteristics

A thorough understanding of the fundamental molecular properties of this compound is essential for predicting its reactivity and guiding its applications. Detailed spectroscopic and computational analysis represents a key research frontier.

Future studies could focus on:

Advanced Spectroscopic Analysis: A comprehensive characterization using modern spectroscopic techniques. While basic 1H and 13C NMR are standard, advanced 2D NMR techniques (COSY, HSQC, HMBC) and 19F NMR would provide unambiguous structural confirmation and insight into electronic effects. A combined experimental (FT-IR, FT-Raman) and computational (DFT) study, similar to what has been performed on related molecules like 2-chloro-4-(trifluoromethyl)pyridine, would provide a detailed vibrational analysis. researchgate.net

Computational Modeling (DFT): Using Density Functional Theory (DFT) to calculate the molecular structure, electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO). researchgate.net This would help in predicting the most reactive sites for electrophilic and nucleophilic attack and understanding the regioselectivity of its reactions.

Tautomerism and Conformational Analysis: The hydrazinyl group can exhibit tautomerism, and its rotation around the C-N bond may be restricted. Computational studies can predict the relative stabilities of different tautomers and conformers, providing crucial information for understanding its reactivity and interactions in biological systems.

Table 2: Proposed Spectroscopic and Computational Research Plan

| Technique | Research Goal | Expected Outcome |

|---|---|---|

| 19F NMR Spectroscopy | To probe the electronic environment of the -CF3 group. | Correlation of the 19F chemical shift with the reactivity of the molecule and its derivatives. |

| 2D NMR (HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals. | Confirmed molecular structure and connectivity. |

| FT-IR & FT-Raman Spectroscopy | To identify and assign characteristic vibrational modes. | A detailed vibrational fingerprint of the molecule. |

| Density Functional Theory (DFT) | To model molecular geometry, electronic properties, and vibrational frequencies. | Prediction of reactivity, spectroscopic properties, and thermodynamic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) Mapping | To visualize the electron density distribution and identify sites for intermolecular interactions. | Insight into potential hydrogen bonding sites and reactivity towards electrophiles/nucleophiles. researchgate.net |

Contribution to the Design of New Classes of Organic Reagents and Building Blocks

Given its unique combination of functional groups, this compound is well-positioned to serve as a versatile building block for the synthesis of more complex and novel molecular architectures. lifechemicals.comrsc.org

Future research in this area should aim to:

Develop Trifluoromethylated Hydrazones: Reaction of the compound with a variety of aldehydes and ketones would yield a library of trifluoromethylated hydrazones. These hydrazones are not just stable derivatives but are themselves valuable synthetic intermediates, known to participate in cycloaddition and other transformations. beilstein-journals.org

Create Novel Heterocyclic Ring Systems: Use the compound as a linchpin in multi-component reactions to construct complex, polycyclic heterocyclic systems containing the 2-(trifluoromethyl)pyridine motif in a single step.

Access to Fluorinated Pyrazole (B372694) Derivatives: The reaction of hydrazines with β-diketones is a fundamental method for pyrazole synthesis. Reacting this compound with fluorinated β-diketones could lead to new classes of poly-fluorinated bipyrazole-type ligands or materials.

The strategic development of this compound as a building block will expand the toolbox available to organic chemists, enabling the synthesis of novel molecules for a wide range of applications, from materials science to drug discovery. mdpi.comlifechemicals.com

Q & A

Q. How can 4-hydrazinyl-2-(trifluoromethyl)pyridine be distinguished from structurally similar pyridine derivatives in spectroscopic analyses?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR and FT-Raman spectroscopy to identify key functional groups. For example:

- The hydrazinyl group (-NH-NH2) produces distinct proton signals at δ 3.5–5.0 ppm (broad, exchangeable protons).

- The trifluoromethyl (-CF3) group shows a strong IR absorption band at 1150–1250 cm<sup>−1</sup> and a <sup>19</sup>F NMR signal near δ -60 ppm.

Compare these signatures with databases like PubChem or crystallographic data from SHELXL-refined structures .

Q. Table 1: Key Spectroscopic Markers

| Functional Group | <sup>1</sup>H NMR (ppm) | <sup>19</sup>F NMR (ppm) | FT-Raman (cm<sup>−1</sup>) |

|---|---|---|---|

| -NH-NH2 | 3.5–5.0 (broad) | - | 3300–3500 (N-H stretch) |

| -CF3 | - | ~-60 | 1150–1250 |

Q. What are the recommended synthetic routes for this compound, and how do yields vary under different conditions?

- Methodological Answer : Two primary routes are documented:

- Route A : Hydrazine substitution on 2-chloro-4-(trifluoromethyl)pyridine under reflux in ethanol (70–80°C, 12–24h). Yields range from 50–65% due to competing hydrolysis .

- Route B : Catalytic amination using Pd/C in THF with hydrazine hydrate. Higher yields (75–85%) but requires inert conditions and purification via column chromatography .

Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to minimize byproducts like pyridone derivatives.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for hydrazinyl group introduction?

- Methodological Answer : Conflicting studies suggest either nucleophilic aromatic substitution (SNAr) or radical-mediated pathways for hydrazine incorporation. Use Gaussian 09W with B3LYP/6-311++G(d,p) basis sets to model transition states:

Q. What strategies mitigate instability of this compound in aqueous media during biological assays?

- Methodological Answer : The compound degrades via hydrolysis of the hydrazinyl group at pH > 6. Mitigation approaches include:

- Buffering : Use pH 5–6 phosphate buffers to stabilize the hydrazine moiety.

- Lyophilization : Store as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use.

- Derivatization : Protect the hydrazine group as a Boc-protected intermediate during synthesis, then deprotect in situ .

Validation : Monitor stability via HPLC (C18 column, 0.1% TFA in water/acetonitrile) over 24h.

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 53–57°C vs. 60–63°C)?

- Methodological Answer : Variations arise from polymorphism or solvent inclusion during crystallization. To resolve:

- Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions.

- Recrystallize from different solvents (e.g., ethanol vs. hexane) and compare melting points.

Studies indicate ethanol-derived crystals exhibit lower melting points due to entrapped solvent molecules .

Experimental Design for Biological Activity Studies

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting LOXL2 inhibition?

Core Modifications : Replace -CF3 with -Cl, -Br, or -CH3 to assess electronic effects.

Side Chain Variations : Introduce substituents (e.g., azetidine, piperidine) to the hydrazinyl group.

Assay Conditions : Use a fluorescence-based LOXL2 activity assay (EnzChek® Pyridoxamine Phosphate Oxidase Kit) with IC50 determination.

Key Metric : Compare selectivity over LOX isoforms using Western blotting or ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.